

# An In-depth Technical Guide to Dodecacarbonyltetrarhodium(0)

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Compound of Interest		
Compound Name:	Tetrarhodium dodecacarbonyl	
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This guide provides a comprehensive overview of the chemical compound with the formula Rh<sub>4</sub>(CO)<sub>12</sub>, commonly known as dodecacarbonyltetrarhodium(0). It details its systematic nomenclature, molecular structure, spectroscopic properties, and established synthesis protocols.

### **IUPAC Nomenclature and Structure**

The systematic IUPAC name for Rh<sub>4</sub>(CO)<sub>12</sub> is tri- $\mu$ -carbonyl-1:2 $\kappa$ <sup>2</sup>C;1:3 $\kappa$ <sup>2</sup>C;2:3 $\kappa$ <sup>2</sup>C-nonacarbonyl-1 $\kappa$ <sup>2</sup>C,2 $\kappa$ <sup>2</sup>C,3 $\kappa$ <sup>2</sup>C,4 $\kappa$ <sup>3</sup>C-[Td-(13)- $\Delta$ <sup>4</sup>-closo]-tetrarhodium(6 Rh—Rh).[1] This nomenclature precisely describes the intricate structure of the molecule.

The core of Rh<sub>4</sub>(CO)<sub>12</sub> consists of a tetrahedral cluster of four rhodium atoms. The twelve carbonyl (CO) ligands are arranged around this metallic core in two distinct coordination modes: nine are terminal ligands, each bonded to a single rhodium atom, while three act as bridging ligands, spanning across the edges of the rhodium tetrahedron.[1] This structural arrangement can be succinctly represented as Rh<sub>4</sub>(CO)<sub>9</sub>( $\mu$ -CO)<sub>3</sub>.[1] The overall molecular symmetry is C<sub>3v</sub>.

Caption: Molecular structure of Rh<sub>4</sub>(CO)<sub>12</sub> showing the tetrahedral rhodium core.

## **Quantitative Structural and Spectroscopic Data**



The precise atomic arrangement and bonding characteristics of Rh<sub>4</sub>(CO)<sub>12</sub> have been elucidated through X-ray crystallography and various spectroscopic techniques.

## **Crystallographic Data**

The crystal structure of Rh<sub>4</sub>(CO)<sub>12</sub> has been determined at different temperatures, providing detailed information on its solid-state conformation.

Parameter	Value (at 293 K)[2]	Value (at 173 K)[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/c
a (Å)	9.209(3)	9.127(3)
b (Å)	11.790(7)	11.672(6)
c (Å)	17.721(8)	17.492(13)
β (°)	90.46(3)	90.64(5)
Volume (ų)	1924.0(16)	1863.3(18)
Z	4	4

### **Bond Lengths**

The rhodium-rhodium bond distances within the tetrahedral cluster have been determined to be 2.692 Å and 2.750 Å.[3]

### **Spectroscopic Data**

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing Rh<sub>4</sub>(CO)<sub>12</sub> and understanding the dynamic behavior of its carbonyl ligands.



Spectroscopic Data	Value
Infrared Spectroscopy	
Terminal $\nu(CO)$ (cm <sup>-1</sup> )	2075, 2069.8, 2044.6, 2042[4]
<sup>13</sup> C NMR Spectroscopy	
Comment	The room temperature <sup>13</sup> C MAS NMR spectrum is consistent with the solid-state static structure. Both Rh <sub>4</sub> (CO) <sub>12</sub> and Rh <sub>6</sub> (CO) <sub>16</sub> exhibit CO-fluxionality, and variable temperature NMR methods allow for the unambiguous assignment of the three terminal CO resonances.[3] For Rh <sub>4</sub> (CO) <sub>12</sub> , the mechanism of CO-fluxionality is confirmed to be a "merry-go-round" process.[3]

### **Experimental Protocols**

Several synthetic routes to Rh<sub>4</sub>(CO)<sub>12</sub> have been established, with varying yields and conditions.

## **Synthesis from Rhodium Trichloride and Copper**

A common laboratory preparation involves the treatment of an aqueous solution of rhodium trichloride with activated copper metal under a carbon monoxide atmosphere.[1]

Workflow for Synthesis from RhCl₃ and Copper



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Caption: Synthesis of Rh<sub>4</sub>(CO)<sub>12</sub> from rhodium trichloride and copper.



## Synthesis via Carbonylation of a Dichlorodicarbonylrhodate(I) Intermediate

An alternative high-yield synthesis involves the carbonylation of a dichlorodicarbonylrhodate(I) intermediate, H[RhCl<sub>2</sub>(CO)<sub>2</sub>], in the presence of sodium citrate.[1] This method is reported to produce yields between 86-99%.[3]

### Protocol:

- Preparation of the Intermediate: A methanolic solution of RhCl₃·(H₂O)₃ is treated with carbon monoxide to afford H[RhCl₂(CO)₂].[1]
- Carbonylation: The resulting intermediate is then subjected to further carbonylation in the presence of sodium citrate to yield Rh<sub>4</sub>(CO)<sub>12</sub>.[1]

### Synthesis from Dichlorotetracarbonyldirhodium(I)

Rh<sub>4</sub>(CO)<sub>12</sub> can also be synthesized in moderate yield (60%) by the reduction of Rh<sub>2</sub>(CO)<sub>4</sub>Cl<sub>2</sub> with carbon monoxide at atmospheric pressure and room temperature in the presence of water.

[3]

### Protocol under Alkaline Conditions:

In a biphasic system of hexane containing suspended sodium hydrogen carbonate,
 Rh<sub>4</sub>(CO)<sub>12</sub> can be obtained in 82% yield.[3]

This technical guide provides a foundational understanding of the nomenclature, structure, and synthesis of dodecacarbonyltetrarhodium(0), offering valuable information for researchers and professionals in chemistry and related fields. The detailed data and protocols serve as a practical resource for the study and application of this important organometallic compound.

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### References

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